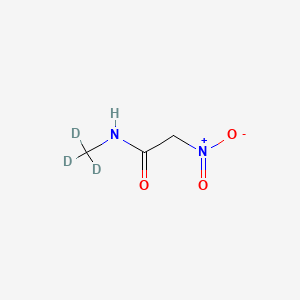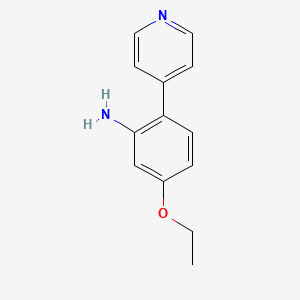![molecular formula C15H12Br2O2 B586185 Methyl 2-[4-(dibromomethyl)phenyl]benzoate CAS No. 1352492-08-0](/img/structure/B586185.png)
Methyl 2-[4-(dibromomethyl)phenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(dibromomethyl)phenyl]benzoate, also known as 2-bromo-4’-methylphenyl benzoate, is an organic compound commonly used in laboratories as a reagent or as a starting material in organic syntheses. It is a white crystalline solid with a melting point of 99-100°C and a boiling point of 315°C. It is soluble in ethanol, methanol and acetone, and slightly soluble in water. It is a strong irritant to skin and eyes, and its vapors are harmful if inhaled.
Scientific Research Applications
Organic Synthesis
Methyl 2-[4-(dibromomethyl)phenyl]benzoate: is utilized in organic synthesis, particularly in the preparation and alkylation of imidazoles . This process is crucial for constructing complex molecules that can serve as pharmaceuticals or agrochemicals.
Photoactive Materials
The compound has been studied for its role in the synthesis of photoactive materials. These materials are promising for applications such as advanced sensors, drug delivery, data storage, and molecular switches . The ability to undergo light-induced structural reorganization makes it a candidate for developing smart materials responsive to light.
Asymmetric Synthesis
In the field of asymmetric synthesis, Methyl 2-[4-(dibromomethyl)phenyl]benzoate may be used to create chiral molecules with specific spatial arrangements . This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety.
Nanotechnology
Nanotechnology applications may benefit from the use of this compound in the creation of nanoscale materials with unique properties . These materials could be used in various high-tech applications, including electronics and medical diagnostics.
Bioorganic Chemistry
In bioorganic chemistry, the compound’s derivatives could be explored for their interactions with biological molecules . Understanding these interactions can lead to the development of new drugs or diagnostic tools.
Structural/Physical Organic Chemistry
Methyl 2-[4-(dibromomethyl)phenyl]benzoate: can also play a role in the study of molecular structures and their physical properties . This knowledge is essential for designing molecules with desired characteristics for specific applications.
Antioxidant Potential
Research has indicated that derivatives of Methyl 2-[4-(dibromomethyl)phenyl]benzoate exhibit antioxidant potential . This property is valuable for the development of health supplements and protective agents against oxidative stress.
Drug Intermediates
The compound is an important drug intermediate due to its reactive sites, which allow for further chemical modifications . This characteristic makes it a versatile building block in the synthesis of a wide range of therapeutic agents.
Mechanism of Action
Target of Action
Methyl 2-[4-(dibromomethyl)phenyl]benzoate is a compound used in organic synthesis It is used in the preparation and alkylation of imidazoles , suggesting that it may interact with enzymes or receptors that bind to or are affected by imidazoles.
Mode of Action
Given its use in the alkylation of imidazoles , it can be inferred that it may act as an alkylating agent, introducing an alkyl group into the imidazole molecule. This could potentially alter the function or activity of the imidazole, depending on the specific context.
Biochemical Pathways
Considering its role in the alkylation of imidazoles , it may influence pathways where imidazoles play a crucial role.
Pharmacokinetics
Its solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution within the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
As an alkylating agent used in the preparation of imidazoles , it may alter the structure and function of these molecules, potentially influencing cellular processes where imidazoles are involved.
properties
IUPAC Name |
methyl 2-[4-(dibromomethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O2/c1-19-15(18)13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(16)17/h2-9,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXGFSVIYZXTHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(dibromomethyl)phenyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)





